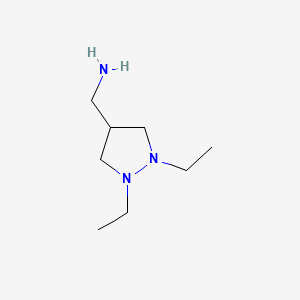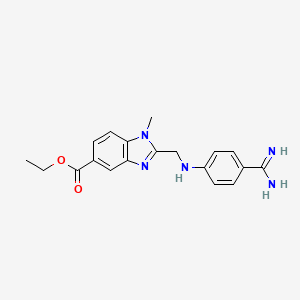
Dabigatran Impurity 9
Overview
Description
Dabigatran Impurity 9 is an impurity of Dabigatran, an anticoagulant used to treat and prevent blood clots and to prevent stroke in people with atrial fibrillation . Its molecular formula is C34H41N7O6 and its molecular weight is 643.75 .
Synthesis Analysis
The synthesis of Dabigatran involves N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride to furnish nitro amino propanoate, which is then reduced to amino amide under catalytic hydrogenation conditions . Two unknown impurities found in dabigatran etexilate industrial batch stability condition at levels more than 0.1% in HPLC analysis were characterized preliminarily by ESI-MS/MS studies .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CN1C2=CC=C (C (OCC)=O)C=C2N=C1CNC3=CC=C (C (N)=N)C=C3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dabigatran include N-acylation, reduction, and catalytic hydrogenation . The reaction with n-hexyl chloroformate in tetrahydrofuran provided dabigatran etexilate, which required purification by column chromatography .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H21N5O2 and a molecular weight of 351.4 . The physical and chemical properties of Dabigatran Etexilate, from which this compound is derived, include a molecular weight of 627.73 and solubility in DMSO of 96 mg/mL .Scientific Research Applications
1. Method Development for Impurity Analysis
(Nagadeep et al., 2015) developed a selective RP-HPLC method for the separation and determination of potential related impurities in dabigatran etexilate. This method is significant for quality control in both drug substance and drug product.
2. Stability Study and Impurity Profile Estimation
(Arous & Al-Mardini, 2018) conducted a study to develop an LC-MS method for analyzing dabigatran etexilate and estimating its impurity profile. The work involved forced degradation under stress conditions to establish its stability profile, which is crucial in understanding the drug's impurity and degradation behavior.
3. Identification and Synthesis of Impurities
(Zheng et al., 2014) focused on the synthetic impurities in dabigatran etexilate mesylate. This research is vital for examining the pathways of impurity formation during manufacturing and developing strategies to minimize their formation.
4. Synthesis and Control of Impurities
(Reddy et al., 2017) described the synthesis of two potent impurities of dabigatran etexilate. This research aids in understanding the origin and control of these impurities, which is essential for ensuring the quality and safety of the drug substance.
5. Analytical Method Development and Validation
(Nawale et al., 2018) developed a new RP-HPLC method for the quantitative determination of dabigatran etexilate and its impurities in pharmaceutical dosage forms. The method's validation aligns with international guidelines, highlighting its reliability in quality control processes.
Mechanism of Action
Target of Action
Dabigatran Impurity 9, also known as Dabigatran Etexilate, is a direct, competitive, and reversible inhibitor of thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .
Mode of Action
This compound is an oral prodrug that is hydrolyzed to its active form, dabigatran . It directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .
Biochemical Pathways
This compound affects the coagulation pathway by directly inhibiting thrombin, a key enzyme in the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of blood clot formation .
Pharmacokinetics
This compound has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of this compound’s action is the prevention of blood clot formation . It is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, patient-specific factors such as age, renal function, and body weight can also influence its pharmacokinetics . .
Safety and Hazards
Safety measures for handling Dabigatran Impurity 9 include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .
Future Directions
As an impurity of Dabigatran, the study and understanding of Dabigatran Impurity 9 is crucial for the development and improvement of Dabigatran as an anticoagulant. Future research may focus on further elucidating the properties of this impurity and its impact on the efficacy and safety of Dabigatran .
properties
IUPAC Name |
ethyl 2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-26-19(25)13-6-9-16-15(10-13)23-17(24(16)2)11-22-14-7-4-12(5-8-14)18(20)21/h4-10,22H,3,11H2,1-2H3,(H3,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZZPSWYIRKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111035 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408238-41-4 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408238-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6ZP7QW26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



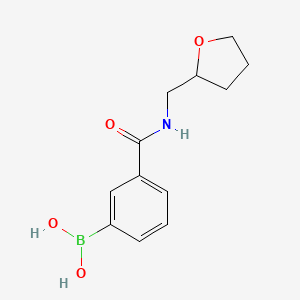
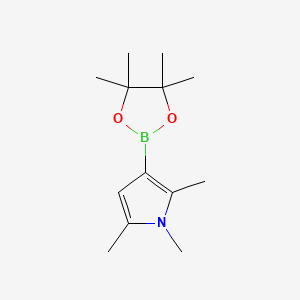

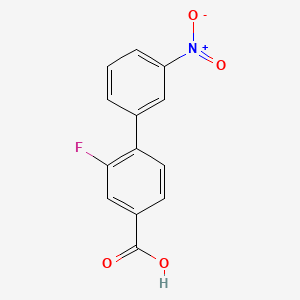

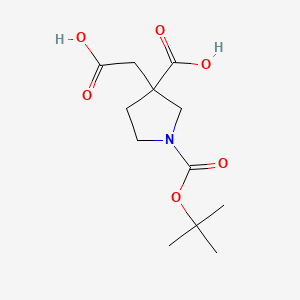
![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

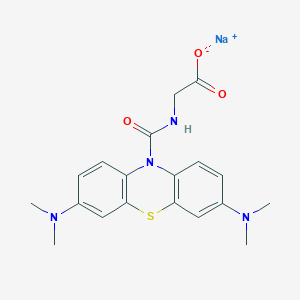
![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)



